molecular formula C7H9N5O2 B1384345 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1189749-64-1

7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B1384345
CAS No.: 1189749-64-1
M. Wt: 195.18 g/mol
InChI Key: GWCGCPVCCIOWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a triazolopyrimidinone derivative characterized by a methoxymethyl substituent at position 2 and an amino group at position 5. Its molecular formula is C₇H₉N₅O₂, with a molecular weight of 195.18 g/mol (CAS: 1189749-64-1) . The methoxymethyl group confers unique electronic and steric properties, distinguishing it from analogs with alkyl, aryl, or heteroaryl substituents.

Properties

IUPAC Name

7-amino-2-(methoxymethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c1-14-3-5-9-7-10-6(13)2-4(8)12(7)11-5/h2H,3,8H2,1H3,(H,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCGCPVCCIOWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=CC(=O)NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is used as a building block for the synthesis of more complex molecules

Biology

This compound has been studied for its potential biological activities. Its structural features make it a candidate for screening in biological assays to identify new bioactive molecules. It may exhibit properties such as enzyme inhibition or receptor binding, which are valuable in drug discovery.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds in the development of new drugs targeting specific diseases. The triazolopyrimidine core is known for its presence in various pharmacologically active compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting substituent variations and their implications:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-Amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one Methoxymethyl C₇H₉N₅O₂ 195.18 Potential solubility enhancement via ether linkage; medicinal applications under investigation
7-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one Methyl C₆H₇N₅O 165.15 Simpler alkyl substituent; lower molecular weight; used in synthetic intermediates
7-Amino-2-(2-furyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one 2-Furyl C₉H₇N₅O₂ 217.19 Heteroaryl group may enhance π-π stacking in receptor binding; explored in medicinal chemistry
7-Amino-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one 4-Chlorophenyl C₁₁H₈ClN₅O 261.67 Electron-withdrawing Cl group; potential increased metabolic stability
7-Amino-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one 4-Methoxyphenyl C₁₂H₁₁N₅O₂ 257.25 Methoxy group on phenyl enhances electronic effects; used in drug discovery
S1-TP (5-(chloromethyl)-2-(4-methoxyphenyl)-triazolo[1,5-a]pyrimidin-7-one) Chloromethyl + 4-methoxyphenyl C₁₄H₁₂ClN₅O₂ 325.73 Electrophilic chloromethyl group; studied for electrochemical behavior

Key Observations:

  • Substituent Effects on Solubility: The methoxymethyl group in the target compound introduces an ether oxygen, likely improving aqueous solubility compared to purely hydrophobic groups (e.g., methyl or chlorophenyl) .
  • Electronic Influence: Methoxymethyl is electron-donating, contrasting with the electron-withdrawing 4-chlorophenyl group. This difference may modulate reactivity in nucleophilic substitution or hydrogen-bonding interactions .
  • Steric Considerations: Bulky substituents like 4-methoxyphenyl or 2-furyl may hinder binding in tight enzymatic pockets, whereas smaller groups (methyl, methoxymethyl) offer flexibility .

Biological Activity

7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound belonging to the class of triazolopyrimidines known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is believed to inhibit certain enzymes and interfere with nucleic acid synthesis, contributing to its antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that derivatives of triazolopyrimidines exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cyclin-dependent protein kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, showcasing the potential of these compounds as anticancer agents .

Neuropharmacological Effects

In addition to anticancer properties, this compound has been investigated for its neuropharmacological effects. It has been identified as a positive modulator of the GABAA receptor, which plays a vital role in inhibitory neurotransmission. This modulation has been linked to anticonvulsant activity in animal models, suggesting its potential use in treating epilepsy .

Case Studies and Experimental Data

  • Anticonvulsant Activity : In a study involving various derivatives of triazolopyrimidines, compounds were tested for their efficacy in pentylenetetrazole-induced epilepsy models. Compounds 5c and 5e exhibited significant anticonvulsant effects with effective doses (ED50) of 31.81 mg/kg and 40.95 mg/kg respectively, demonstrating lower neurotoxicity compared to standard drugs .
  • Anticancer Efficacy : Another study highlighted the ability of certain pyrazolo[1,5-a]pyrimidine derivatives to inhibit CDKs effectively. These compounds showed promising results in human tumor cell lines by inducing apoptosis and inhibiting proliferation .

Comparative Analysis

A comparative analysis of this compound with other triazolopyrimidine derivatives reveals variations in biological activities based on structural modifications:

Compound NameBiological ActivityMechanism
This compoundAnticancer, AnticonvulsantCDK inhibition, GABAA modulation
Ethyl 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateAntimicrobialNucleic acid synthesis interference
7-Amino-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acidAntimicrobialCoordination compound activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 2
Reactant of Route 2
7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.